Adinazolam mesylate is synthesized from benzodiazepine precursors and is primarily used in scientific research to study its effects on the central nervous system. Its chemical structure allows it to interact with gamma-aminobutyric acid (GABA) receptors, making it a subject of interest in pharmacology and medicinal chemistry. The compound's International Union of Pure and Applied Chemistry name is 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine; methanesulfonic acid, with a molecular formula of C20H22ClN5O3S and a molecular weight of approximately 447.9 g/mol .
The synthesis of adinazolam mesylate can be accomplished through various methods, typically involving the reaction of benzodiazepine precursors. One notable synthesis route begins with 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine. The process includes several steps:
Another method involves the use of estazolam as a precursor, where dimethyl(methylene) ammonium chloride reacts with estazolam in dimethylformamide under controlled conditions .
Adinazolam mesylate features a complex molecular structure characterized by multiple functional groups:
The compound exhibits a melting point range of 171–172.5 °C and is soluble in organic solvents like dichloromethane and methanol but has limited solubility in water . Its structural formula can be represented as follows:
Adinazolam mesylate undergoes several chemical reactions that are critical for its metabolism and potential therapeutic effects:
Adinazolam mesylate exerts its pharmacological effects primarily through modulation of GABA receptors:
The compound's mechanism also involves modulation of neurotransmitter release within the central nervous system, contributing to its anxiolytic properties.
Adinazolam mesylate possesses distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 447.9 g/mol |
Melting Point | 171–172.5 °C |
Solubility | Soluble in DMSO; limited solubility in water |
Appearance | Solid powder |
Storage Conditions | Dry, dark at 0–4 °C for short-term; -20 °C for long-term |
The compound has a pKa value around 6.30, indicating that it exists predominantly in its protonated form at physiological pH .
While adinazolam mesylate is not approved for clinical use, it has several scientific applications:
The synthesis of adinazolam mesylate centers on constructing its triazolobenzodiazepine core, a structural hybrid combining benzodiazepine and triazole rings. Two principal synthetic strategies have been developed, differing in their starting materials and reaction sequences. The classical Hester pathway initiates with 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine, which undergoes sequential condensation reactions [4]. First, N-Phthalimidoyl-β-alanine is formed in situ from β-alanine and phthalic anhydride. This intermediate is activated with carbonyldiimidazole (CDI), followed by reaction with the benzodiazepine precursor to yield 2-(2-(8-chloro-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-1-yl)ethyl)isoindoline-1,3-dione. Ring closure under acidic conditions (formic acid/formaldehyde) generates the triazole ring, though this step temporarily cleaves the diazepine structure. Final diazepine reformation uses hydrazine hydrate at 70°C for 90 minutes, producing adinazolam free base [4].
An alternative route leverages estazolam as the starting material, exploiting its structural similarity. Estazolam undergoes N-alkylation using bis-(dimethylamino)methane activated with acetyl chloride in dimethylformamide (DMF), forming a dimethyl(methylene) ammonium chloride intermediate. Potassium carbonate facilitates nucleophilic substitution, directly introducing the dimethylaminomethyl group at the triazole nitrogen. This single-step conversion occurs at 60°C within 3 hours, offering a significant yield advantage (72-85%) over the multi-step Hester approach (45-55%) [4]. Both routes culminate in salt formation with methanesulfonic acid to produce the crystalline, water-soluble mesylate salt (CAS 57938-82-6), critical for pharmaceutical processing [6] [10].
Table 1: Synthetic Routes to Adinazolam Mesylate
Synthetic Route | Key Starting Material | Critical Steps | Reaction Conditions | Yield Range |
---|---|---|---|---|
Hester Pathway | 7-Chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine | Phthalimide activation, Acidic ring closure, Hydrazine-mediated ring reformation | CDI activation; Formic acid/HCHO (100°C, 1h); Hydrazine hydrate (70°C, 1.5h) | 45-55% |
Estazolam Derivatization | Estazolam | In-situ quaternary ammonium salt formation, Nucleophilic substitution | Acetyl chloride/DMF (0°C→60°C, 3h), K₂CO₃ base | 72-85% |
The dimethylaminomethyl group at the 1-position of the triazole ring is the pivotal structural feature distinguishing adinazolam from related benzodiazepines like alprazolam. This tertiary amine, with a calculated pKa of 6.30, exists partially protonated (>5%) at physiological pH (7.4), enhancing water solubility and influencing distribution across biological membranes [4]. More significantly, this substituent profoundly modifies interactions with the benzodiazepine binding site on GABAA receptors. While adinazolam itself exhibits high affinity for the receptor, its primary metabolite, N-desmethyladinazolam (NDMAD), demonstrates 20-40 fold greater potency in inhibiting [³H]flunitrazepam binding, indicating substantially enhanced receptor affinity and allosteric modulation of GABAergic neurotransmission [4] [9].
The dimethylamino moiety also serves as a metabolic target. Sequential N-demethylation generates NDMAD and the secondary amine metabolite N,N-didesmethyladinazolam, both pharmacologically active. Oxidative cleavage can release estazolam, another active benzodiazepine [4]. This biotransformation cascade underpins adinazolam's characterization as a prodrug. The metabolite profile directly influences its unique pharmacological duality: robust anxiolytic effects characteristic of benzodiazepines coupled with clinically significant antidepressant activity, a property first envisioned during its design as an alprazolam analog with enhanced mood-elevating potential [4] [9]. Molecular dynamics simulations suggest the basic nitrogen forms hydrogen bonds and ionic interactions with complementary residues (e.g., Asp, Glu) near the classical benzodiazepine binding pocket, potentially stabilizing a receptor conformation associated with antidepressant effects distinct from sedation [4].
Stable isotope labeling enabled precise tracking of adinazolam absorption, distribution, metabolism, and excretion (ADME) in humans. Two sophisticated labeling strategies were employed: uniform carbon-13 (13C) labeling and dual 13C/deuterium (2H) labeling. The 13C-labeled variant featured >99% 13C enrichment specifically within the unsubstituted phenyl ring (C6-phenyl group). Synthesis involved using [U-13C6]-benzene or a 13C-labeled precursor to construct the uniformly labeled phenyl ring early in the synthesis, ensuring the label persisted through subsequent steps to the final molecule [8]. This material served as the dosed drug in bioavailability and mass balance studies.
For analytical internal standards, dual-labeled adinazolam was synthesized. This material retained the 13C-labeled phenyl ring and incorporated six deuterium atoms within the two N-methyl groups (i.e., (CD3)2N- instead of (CH3)2N-). This was achieved by employing deuterated dimethylamine (e.g., (CD3)2NH) during the alkylation step introducing the dimethylaminomethyl group or by using a deuterated Mannich reagent [8] [9]. The dual-labeled internal standard provided nearly identical chemical behavior to the analyte during extraction and chromatography but offered a distinct mass spectrometric signature (+3 Da for the 13C6 phenyl and +6 Da for the d6-dimethylamino groups, totaling +9 Da). This mass difference allowed unambiguous quantification of adinazolam and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS), eliminating interference from endogenous compounds or unlabeled metabolites and significantly enhancing assay sensitivity, precision, and accuracy in complex biological matrices like plasma and urine [8].
Table 2: Isotopically Labeled Adinazolam Derivatives for Pharmacokinetic Studies
Labeling Strategy | Isotopic Composition | Location of Label(s) | Enrichment Level | Primary Application |
---|---|---|---|---|
Carbon-13 Labeled | [U-13C6] | Unsubstituted phenyl ring (C6 position) | >99% 13C | Administered drug in human bioavailability and mass balance studies |
Dual C-13/Deuterium Labeled | [U-13C6, 2H6] | 13C in phenyl ring; 2H in both N-methyl groups (N(CH3)2 → N(CD3)2) | >99% 13C; >98% 2H | Internal standard for specific, sensitive LC-MS/MS bioanalysis |
Adinazolam mesylate undergoes specific degradation pathways under solid-state stress conditions, primarily driven by oxidation and hydrolysis. The dimethylamino group is a major site of oxidative vulnerability. Accelerated stability studies (e.g., 40°C/75% relative humidity) reveal N-demethylation as the primary oxidative pathway, leading to the formation of N-desmethyladinazolam (NDMAD). Further oxidation can produce N,N-didesmethyladinazolam. These degradants mirror the primary pharmacologically active metabolites observed in vivo [4] [5].
A second critical degradation pathway involves hydrolytic ring opening, contingent upon the protonation state. The nitrogen at the 4-position of the diazepine ring (pKa ≈ 5.09) can become protonated under acidic conditions. This protonation labilizes the C5-N4 imine bond, facilitating nucleophilic attack by water (hydrolysis). This ring opening generates an unstable amino-ketone intermediate (2-(2-benzoyl-4-chlorophenyl)-5-((dimethylamino)methyl)-4H-1,2,4-triazol-3-yl)amino)ethan-1-ol). This intermediate can undergo either reversible re-cyclization back to adinazolam upon dehydration or irreversible cleavage, potentially leading to the loss of the ethylamine side chain or formation of benzophenone derivatives like 2-amino-5-chlorobenzophenone [4] [10]. The susceptibility of the 1,4-benzodiazepine ring to acid-catalyzed hydrolysis is well-documented, and adinazolam follows this pattern. The mesylate salt form can contribute mildly acidic microenvironments in the solid state, particularly under humid conditions, accelerating hydrolytic processes.
Identification of these degradants relies heavily on hyphenated techniques like LC-MS/MS and NMR spectroscopy. Mass spectrometry identifies molecular weights and fragmentation patterns characteristic of the N-desmethylated species (Madinazolam - 14 Da for each demethylation) and the ring-opened product (Madinazolam + 18 Da, indicating water addition). High-resolution mass spectrometry (HRMS) and NMR (particularly 1H and 13C) provide definitive structural confirmation. Understanding these pathways is critical for developing stable formulations, specifying appropriate storage conditions (e.g., controlled humidity, inert atmosphere), and establishing analytical methods capable of monitoring impurities during manufacturing and shelf-life [4] [5] [10].
Table 3: Major Solid-State Degradation Products of Adinazolam Mesylate
Degradation Pathway | Primary Degradant(s) | Chemical Change vs. Adinazolam | Mechanism | Detection Methods |
---|---|---|---|---|
Oxidative N-Demethylation | N-Desmethyladinazolam (NDMAD); N,N-Didesmethyladinazolam | Loss of one or both N-methyl groups (-14 Da / -28 Da) | Oxidative metabolism mimicked under solid-state stress | LC-MS (m/z shift), HPLC-UV, NMR |
Acid-Catalyzed Hydrolytic Ring Opening | Amino-ketone intermediate; Potential cleavage products (e.g., Benzophenones) | Ring opened structure (+18 Da due to H₂O addition); Potential smaller fragments | Protonation at N4 weakens C5-N4 bond; Nucleophilic attack by water | LC-MS (m/z +18), NMR (loss of diazepine ring signals) |
Oxidative Deamination/Cleavage | Estazolam | Loss of dimethylaminomethyl group | Oxidative cleavage of the C-N bond linking the triazole to the dimethylamino group | LC-MS (m/z shift), Comparison with reference standard |
Key Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7